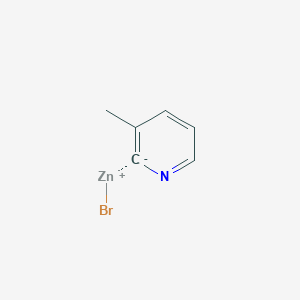

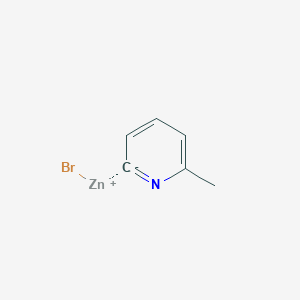

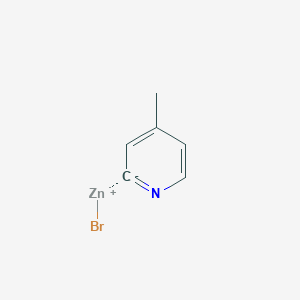

4-甲基-2-吡啶基溴化锌

描述

4-Methyl-2-pyridylzinc bromide is an organometallic compound with the chemical formula C6H7BrZn . It appears as a colorless to light yellow solid .

Synthesis Analysis

The synthesis of 4-Methyl-2-pyridylzinc bromide usually involves the following steps :- Then, the generated 4-methyl-2-pyridylmethane is reacted with zinc powder and an appropriate amount of bromide to generate 4-Methyl-2-pyridylzinc bromide .

Molecular Structure Analysis

The molecular formula of 4-Methyl-2-pyridylzinc bromide is C6H6BrNZn . The molar mass is 237.41 .Chemical Reactions Analysis

4-Methyl-2-pyridylzinc bromide can be used as a reagent in organic synthesis, especially in the synthesis of alcohol and ether compounds . It is also an important organometallic reagent and has a wide range of applications in the field of coordination chemistry and organometallic chemistry .Physical and Chemical Properties Analysis

4-Methyl-2-pyridylzinc bromide is soluble in some organic solvents, such as chloroform, ether, and benzene . It has a density of 0.985g/mL at 25°C . The melting point is greater than 100°C .科学研究应用

合成和偶联反应

4-甲基-2-吡啶基溴化锌在有机合成中显示出显着的效用,特别是在杂环化合物的制备中。这些化合物,包括吡啶,在药物、农用化学品、药物化学和材料化学中至关重要。4-吡啶基溴化锌的直接制备及其在偶联反应中的应用一直是研究的重点,突出了它们在复杂有机结构合成中的作用(Shin,Cho 和 Kim,2013)。

有机锌试剂和交叉偶联化学

有机锌试剂如 4-甲基-2-吡啶基溴化锌因其在交叉偶联反应中的稳定性和效率而被广泛研究。它们在功能化芳基卤化物的有效交叉偶联中的应用,通过简单的方案得以实现,突出了它们在有机合成中的重要性。这些试剂以其优异的稳定性而著称,这对于学术和商业规模合成至关重要(Coleridge,Bello,Ellenberger 和 Leitner,2010)。

简便的合成路线

该研究开发了使用 4-甲基-2-吡啶基溴化锌的 2-吡啶基衍生物的简便合成路线。这些方法能够在不需要过渡金属催化剂的情况下生产吡啶基芳基化合物和联吡啶。合成过程的简化对于复杂有机分子的有效生产至关重要(Kim 和 Rieke,2009)。

安全和危害

4-Methyl-2-pyridylzinc bromide is relatively stable under normal conditions of use, but appropriate safety measures still need to be taken . It reacts violently with water and may form explosive peroxides . It is harmful if swallowed and irritating to eyes and skin . It is recommended to avoid contact with skin, eyes, and respiratory tract, and to use personal protective equipment .

作用机制

Target of Action

4-Methyl-2-pyridylzinc bromide is an organometallic compound Organometallic compounds like this are often used as reagents in organic synthesis .

Mode of Action

As a general characteristic of organometallic compounds, it may interact with its targets through the zinc atom, which can form bonds with organic groups and facilitate various chemical reactions .

Biochemical Pathways

It’s known that organometallic compounds like this are often involved in the synthesis of alcohol and ether compounds .

Pharmacokinetics

As a general rule, the pharmacokinetics of organometallic compounds can be complex and depend on factors such as the nature of the metal, the organic groups attached to it, and the specific conditions of exposure .

Result of Action

As a reagent in organic synthesis, its primary effect would be the facilitation of chemical reactions leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of 4-Methyl-2-pyridylzinc bromide can be influenced by various environmental factors. For instance, it’s known that this compound is highly flammable and reacts violently with water . Therefore, it should be stored in a cool, dry place, away from fire and oxygen . Its density is 0.985 g/mL at 25 °C .

属性

IUPAC Name |

bromozinc(1+);4-methyl-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-2-4-7-5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKVNRHSNXUCHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=NC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

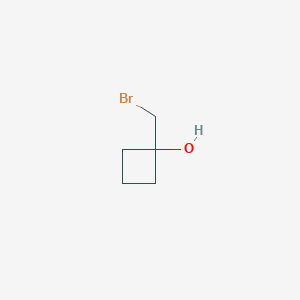

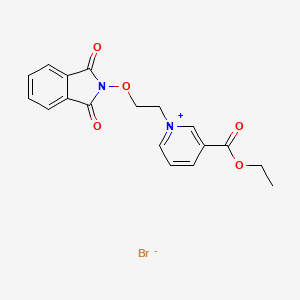

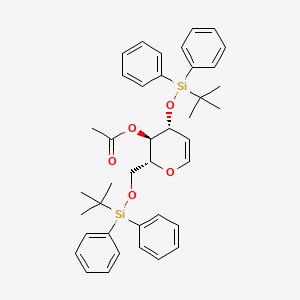

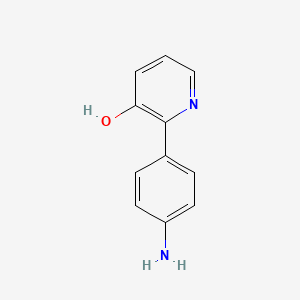

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。